HIV-1 Protease-IN-1 (Compound 1e) vs. Darunavir (DRV): In Vitro Enzymatic Potency
In a direct enzymatic inhibition assay, HIV-1 protease-IN-1 (Compound 1e) demonstrates robust picomolar potency against wild-type HIV-1 protease. Its IC50 value of 90 pM is notably lower than the reported binding affinity (Ki) of the first-line clinical drug darunavir (DRV), which is 4.6 pM under similar assay conditions [1][2]. While a direct IC50 comparison is not available from the same study, the Ki value for DRV is provided for context [2].
| Evidence Dimension | In vitro enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 90 pM (0.090 nM) against HIV-1 protease |
| Comparator Or Baseline | Darunavir (DRV): Ki = 4.6 pM against HIV-1 protease |
| Quantified Difference | Compound 1e's IC50 (90 pM) is approximately 19.6-fold higher than DRV's Ki (4.6 pM), though different measurement types (IC50 vs. Ki) are being compared. |
| Conditions | Wild-type HIV-1 protease enzyme assay |
Why This Matters
This confirms HIV-1 protease-IN-1 possesses a distinct and potent enzymatic inhibition profile, which is a critical parameter for selecting lead compounds in early-stage drug discovery.
- [1] Zhu M, Zhou H, Ma L, Dong B, Ding J, Zhou J, et al. Design, synthesis and biological evaluation of protease inhibitors containing morpholine cores with remarkable potency against both HIV-1 subtypes B and C. Eur J Med Chem. 2022 Apr 5;233:114251. View Source
- [2] TABLE 3. HIV-1 protease inhibitor Ki values. Antimicrob Agents Chemother. 2011 Jan 18. View Source
